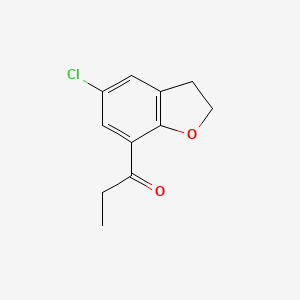

1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-one

Description

1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-one is a substituted benzofuran derivative characterized by a partially saturated 2,3-dihydrobenzofuran core with a chlorine substituent at position 5 and a linear propan-1-one group at position 7.

Properties

IUPAC Name |

1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-2-10(13)9-6-8(12)5-7-3-4-14-11(7)9/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHFVEYXZQFLCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC2=C1OCC2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. This reaction typically involves the use of a dehydrating agent to facilitate the formation of the benzofuran ring . Another approach includes the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one

- Substituents: No halogen; ketone at position 5.

- Benzofuran Type : 2,3-Dihydro (partially saturated).

- Molecular Weight : 176.22 g/mol.

1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one

- Substituents : Bromine at position 5, methyl at position 7; branched 2-methylpropan-1-one at position 2.

- Benzofuran Type : Fully aromatic.

- Molecular Weight : 281.15 g/mol.

- Key Feature : Bromine increases molecular weight and polarizability, while the branched ketone and methyl group introduce steric hindrance, likely affecting binding interactions.

Target Compound: 1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-one

- Substituents : Chlorine at position 5; linear propan-1-one at position 7.

- Benzofuran Type : 2,3-Dihydro.

- Inferred Molecular Weight : ~210.67 g/mol (estimated by adding Cl mass to ).

- Key Feature : Chlorine’s intermediate electronegativity (compared to Br in ) may balance reactivity and stability. The dihydro core and ketone position could influence dipole moments and solubility.

Data Table: Comparative Analysis

Electronic and Reactivity Considerations

- Halogen Effects : Chlorine (Cl) in the target compound is less polarizable than bromine (Br) in but more electronegative than hydrogen in , influencing electron-withdrawing effects and directing subsequent reactions (e.g., nucleophilic aromatic substitution).

- Ring Saturation : The dihydrobenzofuran core in the target compound and may enhance solubility in polar solvents compared to the fully aromatic system in .

- Ketone Position: Position 7 in the target compound vs.

Computational Insights (Theoretical)

For example:

Biological Activity

1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-one is a synthetic compound belonging to the benzofuran family, characterized by a chlorine substituent and a propanone functional group. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research.

The molecular formula of this compound is , with a molar mass of approximately 212.67 g/mol. The compound's structure includes a fused benzene and furan ring system, which is significant in determining its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H11ClO2 |

| Molar Mass | 212.67 g/mol |

| Density | 1.257 g/cm³ |

| Boiling Point | 335.8 °C (predicted) |

| pKa | 14.21 (predicted) |

Antimicrobial Activity

Recent studies have indicated that compounds within the benzofuran class exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial strains.

Case Study: Antibacterial Efficacy

A study assessed the antibacterial activity of several benzofuran derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined for common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity with MIC values ranging from 0.0048 to 0.0195 mg/mL against these strains .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that benzofurans can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and disrupting cell cycle progression.

Case Study: Cytotoxicity Assay

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines. The compound was shown to induce significant cell death in HeLa (cervical cancer) and MCF7 (breast cancer) cells, with IC50 values indicating effective concentrations for therapeutic use.

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways:

- Antimicrobial Mechanism : The presence of the chlorine atom enhances the compound's ability to penetrate bacterial membranes, disrupting cellular integrity and leading to cell lysis.

- Anticancer Mechanism : The compound may affect apoptotic pathways by modulating key proteins involved in cell survival and proliferation, such as Bcl-2 family proteins.

Q & A

Q. What synthetic methodologies are established for 1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-one?

The compound is synthesized via Friedel-Crafts acylation , where 5-chloro-2,3-dihydrobenzofuran reacts with propanoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Key parameters include maintaining temperatures between 0–5°C and a substrate-to-acylating agent ratio of 1:1.2 to achieve yields >70%. Post-synthesis purification via column chromatography (hexane:ethyl acetate, 4:1) ensures >95% purity .

Q. Which spectroscopic techniques validate the structural integrity of this compound?

- ¹H/¹³C NMR : Confirms the propanone carbonyl (δ 195–205 ppm) and chlorine position on the benzofuran ring.

- IR Spectroscopy : Identifies the ketone C=O stretch (1680–1720 cm⁻¹) and aromatic C-Cl vibrations (550–650 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Validates the molecular ion peak at m/z 212.03 (C₁₁H₁₀ClO₂⁺) .

Q. What biological screening protocols are recommended for initial activity assessment?

Use CLSI-standardized microdilution assays (M07 for bacteria, M38 for fungi) to determine minimum inhibitory concentrations (MICs). For Gram-positive bacteria (e.g., S. aureus), test concentrations of 8–64 µg/mL. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address regioselectivity challenges during synthesis?

- Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies to guide solvent selection (e.g., dichloromethane enhances electrophilicity).

- Kinetic Studies : Monitor reaction progress at 0–40°C to calculate activation energy (ΔG‡) and optimize time-to-completion.

- Design of Experiments (DoE) : Apply Box-Behnken models to maximize yield (85%) while minimizing byproduct formation (<2%) .

Q. How to reconcile conflicting reports on antimicrobial efficacy across studies?

- Standardized Testing : Re-evaluate MICs under identical growth conditions (pH 7.4, 37°C) and inoculum sizes (1×10⁵ CFU/mL).

- Structure-Activity Analysis : Compare LogP values (2.1–3.8) to assess membrane permeability differences.

- Molecular Dynamics (MD) : Simulate interactions with bacterial efflux pumps (e.g., AcrB in E. coli) to explain resistance variations .

Q. What computational approaches predict metabolic stability and off-target effects?

- Molecular Docking : Use AutoDock Vina to model binding affinities for cytochrome P450 isoforms (e.g., CYP3A4) and predict metabolic pathways.

- QSAR Models : Incorporate Hammett σ values (σ = +0.23 for the chloro group) to correlate electronic effects with half-life (t₁/₂).

- Free Energy Perturbation (FEP) : Quantify binding energy changes (±1.5 kcal/mol) during protein-ligand interactions .

Data Interpretation and Contradiction Analysis

Q. How to resolve discrepancies in crystallographic data for structural analogs?

Compare X-ray diffraction parameters (e.g., bond angles, torsion angles) with computational optimizations (B3LYP/6-31G* basis set). For dihydrobenzofuran derivatives, deviations >0.05 Å in bond lengths may indicate lattice packing effects .

Q. What strategies validate conflicting biological target hypotheses?

- Knockout Studies : Use CRISPR-Cas9 to silence putative targets (e.g., bacterial FabH enzyme) and assess resistance development.

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm interactions with DNA gyrase (Gram-negative targets) .

Methodological Best Practices

Q. What purification techniques ensure high-purity yields for sensitive applications?

Combine flash chromatography (silica gel, 230–400 mesh) with preparative HPLC (C18 column, acetonitrile:H₂O gradient). Monitor for chlorinated byproducts via GC-MS (retention time: 8.2–8.9 min) .

Q. How to design structure-activity relationship (SAR) studies for analogs?

- Scaffold Modifications : Introduce substituents at the 2,3-dihydro position (e.g., methyl, nitro groups) and compare IC₅₀ values.

- Free-Wilson Analysis : Quantify contributions of individual substituents to antimicrobial activity (R² > 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.